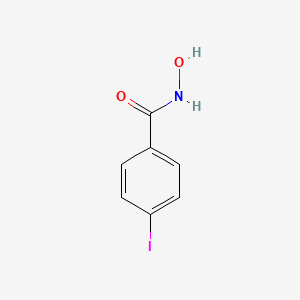

N-(2-bromo-4-fluorophenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

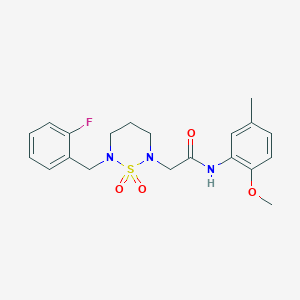

“N-(2-bromo-4-fluorophenyl)prop-2-enamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 . This compound is also known as Benzamide, N-(4-fluorophenyl)-2-bromo- .

Molecular Structure Analysis

The molecular structure of “this compound” was determined using single-crystal X-ray analysis . More details about its structure can be found in the NIST Chemistry WebBook and ChemSpider .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 294.119 . More detailed physical and chemical properties may be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Analogues and Active Metabolites

Compounds similar to N-(2-bromo-4-fluorophenyl)prop-2-enamide have been studied as analogs of the active metabolite of the immunosuppressive drug leflunomide, which is known to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase. The molecular structures of these analogs are planar and display similar crystal packing and hydrogen-bonding networks, which may contribute to their biological activity by binding the ATP-binding pocket of EGFR efficiently (Ghosh, Zheng, & Uckun, 1999).

Anti-inflammatory Potential

Research into N-arylcinnamamide derivatives, which include structures similar to this compound, has revealed their significant anti-inflammatory potential. These compounds have demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation, showing more potency than parental cinnamic acid and a different mode of action compared to traditional anti-inflammatory drugs like prednisone (Hošek et al., 2019).

Antipathogenic Activity

A variety of acylthioureas, including those with bromophenyl substituents, have been synthesized and evaluated for their antipathogenic activity. These derivatives have shown significant effects, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth, indicating potential for further development as anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antimalarial Activity

The exploration of N-phenyl-substituted cinnamanilides for antimalarial therapy has identified several compounds with promising efficacy against the chloroquine-sensitive strain of Plasmodium falciparum. These findings highlight the potential of such compounds, including those related to this compound, as selective and potent antimalarial agents (Kos et al., 2022).

Wirkmechanismus

Mode of Action

The exact mode of action of N-(2-bromo-4-fluorophenyl)prop-2-enamide is currently unknown . The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the target and the cellular context.

Eigenschaften

IUPAC Name |

N-(2-bromo-4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h2-5H,1H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRZMHETSUSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2777651.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B2777653.png)

![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777654.png)

![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2777656.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2777659.png)

![N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2777668.png)